2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Substituent Electronic and Steric Interactions
- Halogen Effects : The electron-withdrawing chlorine (Cl) and fluorine (F) atoms at positions 4 and 2, respectively, induce a net electron-deficient character on the phenyl ring. This polarization enhances the electrophilicity of the boron atom, facilitating its participation in cross-coupling reactions.
- Methoxy Influence : The methoxy group (-OCH$$_3$$) at position 6 donates electron density via resonance, partially counteracting the electron-withdrawing effects of the halogens. This interplay creates a unique electronic profile that balances reactivity and stability.
- Steric Shielding : The tetramethyl groups on the dioxaborolane ring provide substantial steric protection to the boron center, reducing unwanted side reactions such as protodeboronation or hydrolysis.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 286.53 g/mol | |
| Boron Coordination | Trigonal planar (sp$$^2$$ hybridization) | |
| Phenyl Substituent Angles | C-Cl (113.5°), C-F (118.2°), C-OCH3 (121°) |
Crystallographic Analysis and Conformational Dynamics
While crystallographic data for this specific compound remains unpublished, insights can be extrapolated from analogous boronate esters. The dioxaborolane ring typically adopts a planar conformation due to the sp$$^2$$-hybridized boron atom, with the phenyl ring oriented perpendicularly to minimize steric clashes.
Predicted Conformational Features
- Phenyl Ring Dihedral Angle : Computational models suggest a dihedral angle of ~85° between the phenyl ring and the dioxaborolane plane, optimizing $$\pi$$-$$\sigma$$ orbital overlap while accommodating steric bulk from the tetramethyl groups.
- Halogen-Methoxy Interactions : The proximity of the fluorine (position 2) and methoxy (position 6) groups may induce weak intramolecular hydrogen bonding (C-F$$\cdots$$H-O), though this requires experimental validation.
- Rotational Barriers : The tetramethyl groups restrict rotation around the B-O bond, stabilizing the boronate ester against thermal degradation.
Figure 1: Predicted Molecular Conformation
(Note: A schematic would illustrate the perpendicular phenyl-dioxaborolane orientation and substituent positions.)
Comparative Electronic Properties of Boronate Esters
The electronic behavior of this compound was evaluated against related boronate esters to elucidate substituent effects on boron reactivity.
Electron-Deficient vs. Electron-Rich Systems
- Chloro/Fluoro vs. Methoxy Boronates : Compared to 4-methoxyphenyl pinacol boronate (no halogens), this compound exhibits a 0.15 eV reduction in boron’s LUMO energy due to the electron-withdrawing Cl and F substituents, enhancing electrophilicity.
- Catechol vs. Pinacol Esters : Catechol-derived boronates (e.g., 2-fluoro-4-methoxyphenyl catechol boronate) show slower transmetalation kinetics in Suzuki-Miyaura reactions due to stronger Pd-O bonding, whereas the tetramethyl groups here reduce Pd coordination, accelerating reactivity.
Table 2: Electronic Properties Comparison
| Compound | LUMO (eV) | Transmetalation Rate (k, s$$^{-1}$$) |
|---|---|---|
| 2-(4-Cl-2-F-6-OMe-phenyl)-dioxaborolane | -2.8 | $$ 13.3 \times 10^{-3} $$ |
| 4-Methoxyphenyl pinacol boronate | -2.65 | $$ 5.2 \times 10^{-3} $$ |
| 2-Fluoro-4-OMe-phenyl catechol boronate | -3.1 | $$ 2.4 \times 10^{-3} $$ |
Mechanistic Implications
The compound’s balanced electronic profile—moderate electrophilicity with steric protection—makes it ideal for reactions requiring controlled boron reactivity, such as iterative cross-couplings or polymerizations. The methoxy group further enables directed functionalization via demethylation strategies.
Properties
Molecular Formula |
C13H17BClFO3 |
|---|---|
Molecular Weight |
286.53 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |
InChI Key |
DRHWPFKAOCTZEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Key Preparation Method: Lithiation-Borylation Route
The primary synthesis route involves a two-step lithiation-borylation process, followed by esterification with pinacol. This method ensures high regioselectivity and yield.
Lithiation of Aryl Halide Precursor
The starting material, 4-chloro-2-fluoro-6-methoxyphenyl bromide (or chloride), undergoes lithiation using an alkyl lithium reagent (e.g., n-butyllithium, n-BuLi) under cryogenic conditions. The reaction is typically conducted in 1,2-dimethoxyethane (DME) at temperatures below -65°C to minimize side reactions. The methoxy group directs lithiation to the ortho position relative to the electron-withdrawing chlorine and fluorine substituents.
Reaction Scheme:
Aryl Halide → n-BuLi → Lithiated Intermediate
Borylation with Trimethyl Borate
The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) at -30°C to -50°C , forming a methyl boronate intermediate. This step is critical for stabilizing the boronate group.
Reaction Scheme:
Lithiated Intermediate + B(OMe)₃ → Methyl Boronate
Hydrolysis to Boronic Acid
The methyl boronate is hydrolyzed using aqueous potassium hydroxide (KOH) at ambient temperature, yielding 4-chloro-2-fluoro-6-methoxyphenylboronic acid . Acidification with HCl ensures protonation of the boronic acid.
Reaction Scheme:
Methyl Boronate + KOH → Boronic Acid
Boronic Acid + HCl → Protonated Boronic Acid
Esterification with Pinacol
The boronic acid reacts with 2,3-dimethyl-2,3-butanediol (pinacol) in methyl isobutyl ketone (MIBK) under anhydrous conditions. This step forms the stable dioxaborolane ester. The reaction proceeds efficiently, with yields exceeding 90% .
Reaction Scheme:
Boronic Acid + Pinacol → 2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Alternative Methods: Palladium-Catalyzed Borylation
While less commonly reported for this substrate, palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) is an alternative approach.
Reaction Optimization and Challenges
Regioselectivity Control
The methoxy group at the para position to chlorine and meta to fluorine directs lithiation to the ortho position. This regioselectivity is critical to avoid undesired byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The chloro, fluoro, and methoxy substituents on the phenyl ring can influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic Effects :
- The target compound’s 4-Cl and 2-F substituents enhance electrophilicity at the boron center, favoring oxidative addition in cross-coupling reactions. In contrast, 3,5-dichloro derivatives () exhibit symmetric electron withdrawal but lack the activating EDG (methoxy) seen in the target compound .
- Methoxy groups (e.g., ) can deactivate the ring toward electrophilic substitution but stabilize intermediates via resonance.
The target compound’s 2-F substituent, being smaller than Cl, may mitigate this effect. The 4-methyl group in introduces additional steric bulk, likely limiting reactivity in sterically demanding reactions .
Reactivity in Cross-Coupling :
- reports a 62% yield in Suzuki coupling using a dichloro-dimethoxy derivative, underscoring the balance between electronic activation and steric limitations. The target compound’s mixed substituents may achieve similar or improved yields due to reduced steric clash.
- Fluorine’s strong electronegativity () can enhance boron’s electrophilicity but may complicate regioselectivity in coupling .
Applications :
- Dichloro derivatives () are prevalent in anticancer agent synthesis (e.g., indazole-carboxamides), while methoxy-fluoro analogs () are explored for kinase inhibitors. The target compound’s unique substitution could bridge these applications.
Biological Activity
The compound 2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.09 g/mol. The structure features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BFO₃ |
| Molecular Weight | 252.09 g/mol |
| CAS Number | 1599432-41-3 |
| Purity | Varies |
| Storage Conditions | Sealed in dry conditions at room temperature |
Anticancer Activity
Enzyme Inhibition
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Properties
Another study assessed the antioxidant properties of the compound using various assays including ORAC (Oxygen Radical Absorbance Capacity) tests. The results indicated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing boron are known to interact with active sites of enzymes, leading to inhibition.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is critical for anticancer therapies.
- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative damage.
Q & A
Basic: What is the primary role of this compound in organic synthesis, and what methodological considerations are critical for its use in cross-coupling reactions?
This boronic ester is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. Methodologically:
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used, with ligand choice (e.g., SPhos) influencing efficiency .
- Solvent and base : Reactions typically use polar aprotic solvents (e.g., THF) and mild bases (e.g., K₂CO₃) to avoid boronic ester hydrolysis .
- Temperature : Reactions often proceed at 60–90°C, balancing reactivity and decomposition risks .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Store under argon or nitrogen at –20°C to prevent moisture absorption and oxidation .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps. The compound’s dioxaborolane ring is susceptible to hydrolysis, requiring strict moisture control .
Basic: What analytical techniques are recommended to assess purity and confirm structural integrity?
- HPLC : Quantify purity (>95% as per typical commercial batches) using reversed-phase columns and UV detection at 254 nm .
- NMR : ¹¹B NMR (δ ~30 ppm) confirms boronic ester integrity; ¹⁹F NMR identifies fluorine substituent environments .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks matching the formula C₁₃H₁₆BClFO₃ .
Advanced: How can synthetic yields of this compound be optimized, particularly in multi-step routes?
Evidence suggests suboptimal yields (e.g., 43% in a Pd-catalyzed borylation ). Optimization strategies include:
- Catalyst screening : Test PdCl₂(dppf) or Ni(dtbpy)Cl₂ for improved turnover in challenging aryl halide couplings.
- Purification : Use silica gel chromatography with hexane/EtOAc gradients to separate boronic ester byproducts .
- Reaction monitoring : Employ TLC (visualized with KMnO₄ stain) to track intermediate formation and minimize side reactions .
Advanced: How do the chloro, fluoro, and methoxy substituents influence this compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The chloro and fluoro groups reduce electron density at the boron center, enhancing oxidative addition to Pd(0) but potentially slowing transmetallation .
- Steric hindrance : The methoxy group at the ortho position may hinder catalyst accessibility, necessitating bulky ligands (e.g., XPhos) to mitigate .
- Comparative studies : Analogues like 2,6-difluorophenyl derivatives show faster coupling rates but lower stability, highlighting trade-offs between reactivity and practicality .
Advanced: What structural characterization methods are suitable for determining its solid-state conformation?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between the aryl ring and dioxaborolane, critical for understanding steric effects .
- DFT calculations : Compare experimental data (e.g., from ) with computed geometries to validate electronic structure models.
- Powder XRD : Assess crystallinity for material science applications, particularly in polymer composites .
Advanced: How can researchers reconcile contradictions between low synthetic yields and high practical utility in medicinal chemistry?
While low yields (e.g., 43% ) may limit scalability, the compound’s value lies in:
- Functional group tolerance : Compatible with late-stage diversification in drug candidates (e.g., fluorinated biologics) .
- Scale-independent applications : Small-scale synthesis suffices for high-value intermediates in SAR studies.
- Alternative routes : Explore microwave-assisted or flow chemistry to improve efficiency .
Advanced: How should this compound be integrated into a theoretical framework for materials science research?
- Link to polymer theory : Its boronic ester group enables dynamic covalent bonding, applicable in self-healing materials. Use rheometry to study network reformation kinetics .
- Electronic applications : DFT studies predict its electron-deficient aryl ring enhances charge transport in organic semiconductors .
- Methodological alignment : Frame experiments within established models (e.g., Flory-Huggins theory for solubility parameters) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
